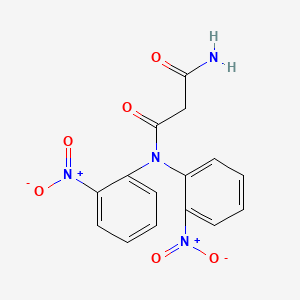
N,N-bis(2-nitrophenyl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-nitrophenyl)propanediamide is a chemical compound known for its unique structure and significant biological activity. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 356.34 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-nitrophenyl)propanediamide typically involves the reaction of 2-nitroaniline with malonic acid derivatives under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond. The reaction mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-nitrophenyl)propanediamide undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate in an acidic medium.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or nitro derivatives.
Substitution: Nitrated or halogenated aromatic rings.
Scientific Research Applications
N,N-bis(2-nitrophenyl)propanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-bis(2-nitrophenyl)propanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(2-nitrophenyl)malonamide
- N,N-bis(2-nitrophenyl)succinimide
- N,N-bis(2-nitrophenyl)glutarimide
Uniqueness
N,N-bis(2-nitrophenyl)propanediamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its nitro groups and aromatic rings contribute to its biological activity and make it a valuable compound for various applications .
Properties
Molecular Formula |
C15H12N4O6 |
|---|---|
Molecular Weight |
344.28 g/mol |
IUPAC Name |
N',N'-bis(2-nitrophenyl)propanediamide |
InChI |
InChI=1S/C15H12N4O6/c16-14(20)9-15(21)17(10-5-1-3-7-12(10)18(22)23)11-6-2-4-8-13(11)19(24)25/h1-8H,9H2,(H2,16,20) |
InChI Key |
JNQXBCQQPYGZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N(C2=CC=CC=C2[N+](=O)[O-])C(=O)CC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


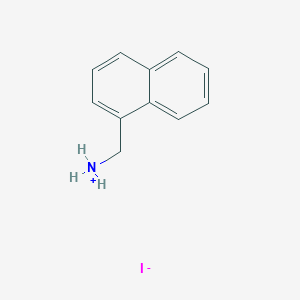
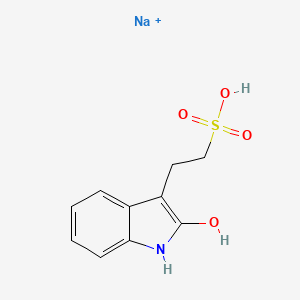
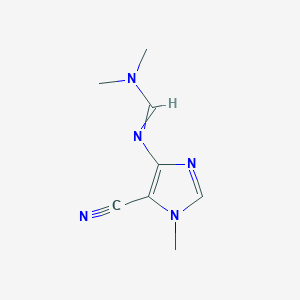
![5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-(](/img/structure/B11823816.png)



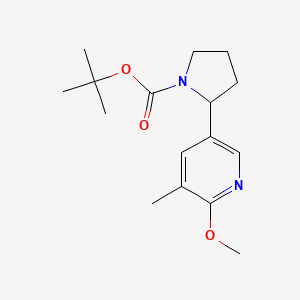


![2-[2-(2-Methoxyethoxy)ethanesulfonyl]-5-(trifluoromethyl)aniline](/img/structure/B11823857.png)
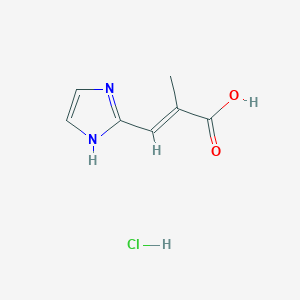
![3-oxo-1H,2H,3H-4lambda5-imidazo[1,2-a]pyridin-4-ylium chloride](/img/structure/B11823872.png)

